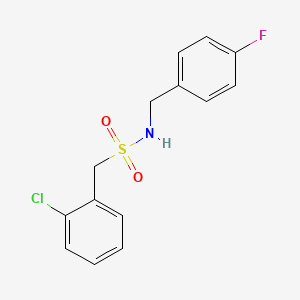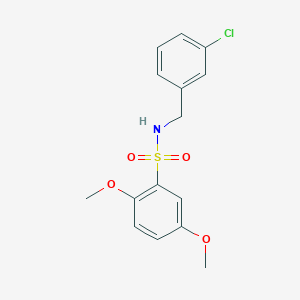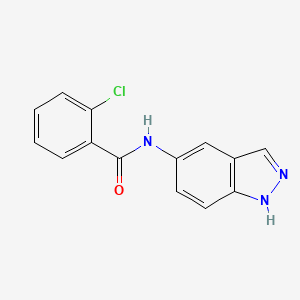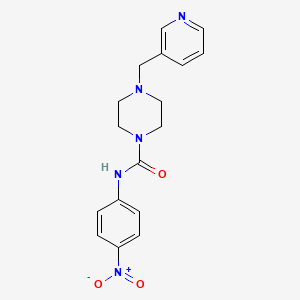
1-(2-chlorophenyl)-N-(4-fluorobenzyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-CHLOROPHENYL)-N-(4-FLUOROBENZYL)METHANESULFONAMIDE is a synthetic organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-CHLOROPHENYL)-N-(4-FLUOROBENZYL)METHANESULFONAMIDE typically involves the following steps:
Formation of the Chlorophenyl Intermediate: The starting material, 2-chlorophenylamine, undergoes a reaction with methanesulfonyl chloride in the presence of a base such as triethylamine to form 2-chlorophenyl methanesulfonamide.
Introduction of the Fluorobenzyl Group: The intermediate is then reacted with 4-fluorobenzyl chloride under basic conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(2-CHLOROPHENYL)-N-(4-FLUOROBENZYL)METHANESULFONAMIDE can undergo various chemical reactions, including:
Substitution Reactions: The chlorophenyl and fluorobenzyl groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The sulfonamide moiety can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).
Major Products
The major products formed depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution might yield derivatives with different substituents on the aromatic rings.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: As a tool for studying enzyme inhibition or protein interactions.
Industry: In the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (2-CHLOROPHENYL)-N-(4-FLUOROBENZYL)METHANESULFONAMIDE would depend on its specific application. For instance, if used as an antimicrobial agent, it might inhibit bacterial enzymes by mimicking the structure of natural substrates. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
(2-Chlorophenyl)-N-methylmethanesulfonamide: Lacks the fluorobenzyl group.
N-(4-Fluorobenzyl)-N-methylmethanesulfonamide: Lacks the chlorophenyl group.
Uniqueness
(2-CHLOROPHENYL)-N-(4-FLUOROBENZYL)METHANESULFONAMIDE is unique due to the presence of both chlorophenyl and fluorobenzyl groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C14H13ClFNO2S |
|---|---|
Molecular Weight |
313.8 g/mol |
IUPAC Name |
1-(2-chlorophenyl)-N-[(4-fluorophenyl)methyl]methanesulfonamide |
InChI |
InChI=1S/C14H13ClFNO2S/c15-14-4-2-1-3-12(14)10-20(18,19)17-9-11-5-7-13(16)8-6-11/h1-8,17H,9-10H2 |
InChI Key |
AZKIGMOBJAQVNC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CS(=O)(=O)NCC2=CC=C(C=C2)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[5-(2-Chloro-phenoxymethyl)-furan-2-yl]-pyrrolidin-1-yl-methanone](/img/structure/B10967128.png)
![5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(2-methyl-4-oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)furan-2-carboxamide](/img/structure/B10967132.png)

![3-Chloro-7-[chloro(difluoro)methyl]-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B10967139.png)

![methyl 2-{[(4-iodo-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B10967146.png)
![1-methyl-4-nitro-N-[1-(pentafluorobenzyl)-1H-pyrazol-3-yl]-1H-pyrazole-3-carboxamide](/img/structure/B10967148.png)
![(2-methylpiperidin-1-yl){5-[(4-nitro-1H-pyrazol-1-yl)methyl]furan-2-yl}methanone](/img/structure/B10967167.png)
![1-Methyl-N-[2-methyl-4-oxo-5,6,7,8,9,10-hexahydrocycloocta[4,5]thieno[2,3-D]pyrimidin-3(4H)-YL]-1H-pyrazole-5-carboxamide](/img/structure/B10967177.png)

![5-bromo-N-[(4-fluorophenyl)methyl]furan-2-carboxamide](/img/structure/B10967193.png)

![N-[2-(trifluoromethyl)phenyl]naphthalene-2-sulfonamide](/img/structure/B10967200.png)
